molecular formula C8H6BrF3 B2517378 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene CAS No. 2092615-57-9

1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene

Cat. No.: B2517378
CAS No.: 2092615-57-9
M. Wt: 239.035
InChI Key: BNVULCHRWPIPKG-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene is an organic compound with the molecular formula C8H6BrF3 It is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene typically involves halogenation reactions. One common method is the bromination of 4-(difluoromethyl)-3-fluoro-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr).

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Coupling Reactions: Palladium catalysts like tetrakis(triphenylphosphine)palladium(0) and boronic acids are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

Scientific Research Applications

1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an SNAr mechanism, involving the formation of a Meisenheimer complex. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form the final product.

Comparison with Similar Compounds

  • 1-Bromo-4-(difluoromethyl)benzene
  • 1-Bromo-2-difluoromethylbenzene
  • 1-Bromo-4-(trifluoromethyl)benzene

Comparison: 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene is unique due to the presence of both difluoromethyl and fluoro substituents on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules, offering different reactivity and selectivity compared to its analogs.

Properties

IUPAC Name

1-bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVULCHRWPIPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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